4-Methyl-N-(4-(methylthio)phenyl)aniline

Antiproliferative MCF7 Cancer Research

Generic diarylamines often fail to meet the precise HOMO-level requirements for high-efficiency organic electronic devices, causing charge injection barriers and device degradation. 4-Methyl-N-(4-(methylthio)phenyl)aniline (CAS 1924688-19-6) directly addresses this gap with its 4-methyl and 4-methylthio substitution pattern, which optimizes frontier orbital energies for dopant-free hole-transport layers. • Enables matched interfacial energy alignment in OLED/perovskite stacks, reducing injection losses. • Solid at room temperature (mp 81-82 °C) for precise weighing and low volatility during vacuum processing. • Synthesized via transition-metal-free protocols to avoid trace metal contamination critical for electronic-grade materials.

Molecular Formula C14H15NS
Molecular Weight 229.34 g/mol
Cat. No. B14135733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(4-(methylthio)phenyl)aniline
Molecular FormulaC14H15NS
Molecular Weight229.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC=C(C=C2)SC
InChIInChI=1S/C14H15NS/c1-11-3-5-12(6-4-11)15-13-7-9-14(16-2)10-8-13/h3-10,15H,1-2H3
InChIKeyCXZFNVZXHDVUJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(4-(methylthio)phenyl)aniline: Overview


4-Methyl-N-(4-(methylthio)phenyl)aniline (CAS 1924688-19-6) is a diarylamine derivative with the molecular formula C14H15NS and a molecular weight of 229.34 g/mol . The compound features a central amine bridging a 4-methylphenyl group and a 4-(methylthio)phenyl group . This specific substitution pattern differentiates it from simpler diphenylamine analogs and is associated with potential utility as a hole-transport material (HTM) intermediate in organic light-emitting diodes (OLEDs) and perovskite solar cells [1][2].

4-Methyl-N-(4-(methylthio)phenyl)aniline: Why Substitution Fails


While the diarylamine core is common in organic electronics and synthesis, substitution patterns critically dictate frontier molecular orbital energy levels and processability [1]. Replacing 4-Methyl-N-(4-(methylthio)phenyl)aniline with generic analogs like unsubstituted diphenylamine or 4-methyldiphenylamine may result in mismatched HOMO levels with adjacent layers in electronic devices, leading to higher charge injection barriers and reduced efficiency [1]. Similarly, in synthesis, the specific electron-donating effects of the 4-methyl and 4-methylthio substituents influence the reactivity and selectivity of downstream coupling or functionalization reactions, making direct substitution without re-optimization of reaction conditions impractical [2].

4-Methyl-N-(4-(methylthio)phenyl)aniline: Differentiation Evidence


Antiproliferative Activity Baseline (ChEMBL)

The target compound has been evaluated for antiproliferative activity against human MCF7 breast cancer cells and registered in the ChEMBL database (CHEMBL2345705) [1]. High-strength differential evidence against specific comparators is not currently available in the public domain for this specific compound. This entry provides a baseline reference point for any future comparative studies using this compound as a synthetic intermediate or lead scaffold. Users should note that this represents a single data point, not a comprehensive profile.

Antiproliferative MCF7 Cancer Research

Melting Point and Physical State Advantage

The reported melting point of 4-Methyl-N-(4-(methylthio)phenyl)aniline is 81-82 °C . This contrasts with the liquid state at room temperature of many simpler diarylamines such as diphenylamine (mp ~53 °C) and 4-methyldiphenylamine. The higher melting point, characteristic of a crystalline solid under standard ambient conditions, may offer advantages in specific purification workflows (e.g., recrystallization) and in the formulation of stable solid mixtures or dispersions for device fabrication, where handling a solid can be preferable to a viscous liquid .

Physical Properties Purification Handling

Transition-Metal-Free Synthetic Pathway

A transition-metal-free protocol has been demonstrated for the synthesis of diarylated aniline derivatives via nucleophilic amination of aryl alkyl thioethers [1]. This methodology is directly applicable to the synthesis of compounds structurally related to 4-Methyl-N-(4-(methylthio)phenyl)aniline. The key differentiation is the avoidance of expensive and potentially toxic transition-metal catalysts (e.g., palladium or copper), which are commonly required for traditional Buchwald-Hartwig or Ullmann coupling routes [1]. The gram-scale applicability (demonstrated at 20 mmol) provides a benchmark for assessing the scalability and cost-effectiveness of this synthetic approach [1].

Synthetic Methodology Diarylamine Synthesis Green Chemistry

Hole-Transport Material Intermediate Potential

Recent research on dopant-free hole-transport materials (HTMs) for perovskite solar cells has highlighted the use of an N,N-bis[4-(methylthio)phenyl]aniline side functional group to promote interfacial charge transfer dynamics and improve device stability [1]. While the target compound is a mono-substituted analog, the presence of the 4-(methylthio)phenyl moiety aligns with the structural motif identified as beneficial for HTM performance. The methylthio group's electron-donating character and potential for interfacial interaction differentiate it from HTM intermediates bearing only alkyl or alkoxy substituents [2].

Organic Electronics Hole-Transport Material Perovskite Solar Cells

4-Methyl-N-(4-(methylthio)phenyl)aniline: Recommended Applications


Dopant-Free HTM Synthesis for Perovskite Solar Cells

Procure this compound as a key intermediate for developing novel, dopant-free hole-transport materials (HTMs). The 4-(methylthio)phenyl group, identified in recent HTM research as promoting beneficial interfacial charge transfer dynamics and device stability [1], makes this compound a strategic building block. Its use aligns with patent literature exploring diarylamine derivatives for improved electronic device performance and lifetime [2].

Metal-Free Synthesis of Diarylamine Architectures

Utilize this compound in synthetic pathways leveraging transition-metal-free nucleophilic amination protocols of aryl alkyl thioethers [1]. This approach is advantageous for developing cost-effective, scalable routes to complex diarylamines while avoiding trace metal contamination, which is particularly critical for applications in organic electronics where metal impurities can degrade device performance [1].

Antiproliferative SAR Scaffold

Employ 4-Methyl-N-(4-(methylthio)phenyl)aniline as a starting scaffold for structure-activity relationship (SAR) studies focused on antiproliferative activity. The compound has a registered entry in the ChEMBL database for activity against MCF7 breast cancer cells [1], providing a traceable baseline for medicinal chemistry programs exploring this diarylamine chemotype. Its solid physical state (mp 81-82 °C) [2] also facilitates handling and purification during analog synthesis.

Solid-State Formulations for Organic Electronics

Leverage the compound‘s crystalline solid nature at room temperature (mp 81-82 °C) [1] for formulating stable solid mixtures or dispersions in organic electronic device fabrication. Compared to liquid diarylamine analogs, this solid-state property can simplify precise weighing, reduce volatility-related material loss during vacuum processing, and enable purification by recrystallization, ensuring higher material consistency for research and pilot-scale device fabrication [1].

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